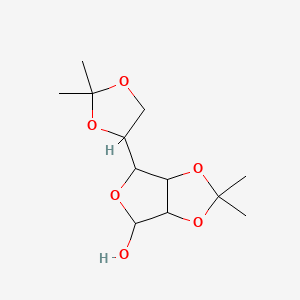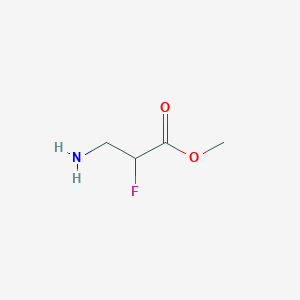
5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one: is a heterocyclic compound that features a benzoxazole ring system with an amino group and a difluoroethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-difluoroethylamine with a suitable benzoxazole precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluoroethyl group to a more reduced form, such as a mono-fluoroethyl or ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Mono-fluoroethyl or ethyl derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biological activity. The benzoxazole ring system can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
- 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile
Uniqueness: Compared to similar compounds, 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of a benzoxazole ring with a difluoroethyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and specific binding interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F2N2O2 |
|---|---|
Peso molecular |
214.17 g/mol |
Nombre IUPAC |
5-amino-3-(2,2-difluoroethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8F2N2O2/c10-8(11)4-13-6-3-5(12)1-2-7(6)15-9(13)14/h1-3,8H,4,12H2 |
Clave InChI |
YYLPTNOIPOXYQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)N(C(=O)O2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)


![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
